N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S and its molecular weight is 415.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[3,2-d]pyrimidin system. The presence of difluorophenyl and fluorophenyl groups suggests potential interactions with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H14F3N3O2S |
Molecular Weight | 373.38 g/mol |
CAS Number | 123456-78-9 |
The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key kinases involved in cancer cell proliferation.
- Enzyme Inhibition : The compound shows potential as an inhibitor of MEK1/2 kinases, which are critical in the MAPK signaling pathway.
- Receptor Interaction : It may modulate receptor activity associated with tumor growth and metastasis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
- IC50 Values : The compound exhibited IC50 values of approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells, indicating potent activity against these malignancies.
Case Studies
-
Study on Acute Leukemia : A study published in Cancer Research evaluated the effects of this compound on acute leukemia models. Results showed a significant reduction in tumor size and improved survival rates in treated animals compared to controls.
- Dosage : Administered at 10 mg/kg via oral gavage.
- Findings : Tumors derived from BRAF mutant lines exhibited dose-dependent growth inhibition.
- Mechanistic Insights : Further research indicated that the compound effectively down-regulated phospho-ERK1/2 levels in treated cells, which is crucial for cell proliferation and survival.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other known inhibitors:
Compound Name | Target Kinase | IC50 (μM) | Activity Type |
---|---|---|---|
N-(2,4-Difluorophenyl)acetamide | MEK1/2 | 0.3 | Anticancer |
AZD6244 | MEK1/2 | 0.014 - 0.050 | Anticancer |
PD0325901 | MEK1/2 | 0.01 | Anticancer |
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-12-3-1-11(2-4-12)14-9-29-19-18(14)24-10-26(20(19)28)8-17(27)25-16-6-5-13(22)7-15(16)23/h1-7,9-10H,8H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMNAPZETQDIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.